molecular formula C4H10N2O2 B1266863 2-amino-N-hydroxybutanamide CAS No. 36212-74-5

2-amino-N-hydroxybutanamide

Cat. No. B1266863
CAS RN: 36212-74-5
M. Wt: 118.13 g/mol
InChI Key: TYTVEXBKMJEECD-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxybutanamide, also known as AHBA, is a small molecule that has drawn significant attention from the pharmaceutical industry. It has a molecular formula of C4H10N2O2 .


Synthesis Analysis

The synthesis of 2-Amino-N-hydroxybutanamide involves a novel method of N-substituted succinimide ring opening . A stereoselective synthesis of (S)- and ®-2-amino-4-hydroxybutanoic acid was accomplished using a Systems Biocatalysis approach comprising a biocatalytic one-pot cyclic cascade by coupling of an aldol reaction with an ensuing stereoselective transamination .


Molecular Structure Analysis

The molecular structure of 2-Amino-N-hydroxybutanamide consists of 8 heavy atoms and has a molecular weight of 118.13 g/mol . It has a topological polar surface area of 75.4 Ų .


Chemical Reactions Analysis

New N-hydroxybutanamide derivatives were synthesized using a recently developed N-substituted succinimide ring opening approach . The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide showed the inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1–1.5 μM .


Physical And Chemical Properties Analysis

2-Amino-N-hydroxybutanamide has a molecular weight of 118.13 g/mol . It has a topological polar surface area of 75.4 Ų and a complexity of 84.1 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Matrix Metalloproteinases (MMP) Inhibition

2-amino-N-hydroxybutanamide: derivatives have been synthesized and evaluated for their ability to inhibit MMPs, which are involved in tissue remodeling and degradation of the extracellular matrix. These enzymes play a significant role in inflammatory diseases, cancer progression, and metastasis. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide , a compound related to 2-amino-N-hydroxybutanamide, showed potent inhibition of MMP-2, MMP-9, and MMP-14 with an IC50 of 1-1.5 μM .

Cytotoxicity and Antitumor Activity

The same iodoaniline derivative mentioned above exhibited low toxicity towards carcinoma cell lines HeLa and HepG2, making it a potential candidate for cancer therapy with minimal side effects. In vivo studies demonstrated both antitumor and antimetastatic effects, particularly in a mouse model of B16 melanoma, where it inhibited tumor growth by 61.5% and metastasis by 88.6% .

Dual Inhibitors for Cancer Therapy

Compounds derived from 2-amino-N-hydroxybutanamide have been designed to act as dual inhibitors, targeting both Bcr-Abl kinase and histone deacetylase (HDAC). These dual inhibitors show promise in cancer drug development due to their additive and synergistic effects, which could lead to more effective treatments .

Synthesis of Metalloenzyme Inhibitors

The novel synthetic approach used to create 2-amino-N-hydroxybutanamide derivatives can be a cost-effective method for the synthesis of inhibitors of metalloenzymes. These inhibitors have promising potential in the treatment of diseases where metalloenzymes are key factors .

Lead Structure for Drug Development

The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, related to 2-amino-N-hydroxybutanamide, has been suggested as a lead structure for the development of new MMP inhibitors. This could pave the way for the creation of a new class of drugs for treating various diseases associated with MMP activity .

Future Directions

The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has potential as a lead structure for the development of new MMP inhibitors . The new synthetic approach can be a cost-effective method for the synthesis of inhibitors of metalloenzymes with promising antitumor potential .

properties

IUPAC Name

2-amino-N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTVEXBKMJEECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292478
Record name 2-amino-N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36212-74-5
Record name 2-amino-N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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